molecular formula C11H16BrNOS B1527357 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1247407-17-5

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B1527357
CAS No.: 1247407-17-5
M. Wt: 290.22 g/mol
InChI Key: GPYHZUDTXDBNFE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol through characteristic proton and carbon chemical shift patterns. The Simplified Molecular Input Line Entry System representation BrC1=CSC(CN2CCC(CO)CC2)=C1 corresponds directly to observable nuclear magnetic resonance signals that can be analyzed systematically.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different molecular environments. The thiophene ring protons appear in the aromatic region between 6.5 and 7.5 parts per million, characteristic of electron-deficient heterocyclic systems. The bromine substituent on the thiophene ring causes additional deshielding effects, shifting the adjacent proton signals downfield compared to unsubstituted thiophene derivatives. The methylene group connecting the thiophene to the piperidine nitrogen appears as a characteristic singlet around 3.5-4.0 parts per million, reflecting the electron-withdrawing influence of both the aromatic ring and the nitrogen atom.

The piperidine ring protons exhibit characteristic patterns with the axial and equatorial protons appearing as complex multipiples between 1.5 and 3.0 parts per million. The hydroxymethyl group attached to the piperidine 4-position shows a characteristic pattern with the methylene protons appearing around 3.8 parts per million due to the deshielding effect of the oxygen atom. The hydroxyl proton appears as a broad signal between 2.0 and 4.0 parts per million, with the exact chemical shift depending on solvent conditions and temperature.

Proton Environment Chemical Shift Range (ppm) Multiplicity Integration
Thiophene aromatic protons 6.5-7.5 Doublet/Singlet 2H
Benzyl methylene (N-CH₂) 3.5-4.0 Singlet 2H
Hydroxymethyl (C-CH₂OH) 3.6-3.9 Doublet 2H
Piperidine methylene 1.5-3.0 Complex multipiples 7H
Hydroxyl proton 2.0-4.0 Broad singlet 1H

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 290/292, reflecting the isotopic pattern of bromine which exists as both ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.

The fragmentation pattern follows predictable pathways based on bond strengths and ion stability principles. The initial fragmentation typically involves cleavage of the weakest bonds, often the carbon-nitrogen bond connecting the thiophene methyl group to the piperidine nitrogen. This fragmentation produces a characteristic base peak corresponding to the bromothiophene methyl cation at mass-to-charge ratio 205/207, which represents one of the most stable fragment ions due to resonance stabilization within the thiophene ring system.

Secondary fragmentation involves loss of the hydroxymethyl group from the molecular ion, producing a fragment at mass-to-charge ratio 259/261. The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, resulting in fragments corresponding to the hydroxymethylpiperidine portion at mass-to-charge ratio 114. Additional characteristic fragments include the bromothiophene cation at mass-to-charge ratio 162/164 formed by loss of the methyl group from the primary fragment.

The fragmentation pattern demonstrates the compound's inherent stability, with the thiophene ring system showing particular resistance to fragmentation under standard electron impact conditions. The presence of the bromine atom provides additional confirmation through the characteristic isotope pattern observed in all bromine-containing fragments. These fragmentation patterns serve as fingerprints for compound identification and purity assessment in analytical applications.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol. Crystallographic analysis provides precise bond lengths, bond angles, and torsional angles that define the compound's molecular geometry under solid-state conditions. The technique relies on the diffraction of X-rays by the ordered atomic arrangement within the crystal lattice, following Bragg's law relationship between diffraction angles and interplanar spacing.

The three-dimensional conformation reveals the piperidine ring adopting the expected chair conformation with the hydroxymethyl substituent preferentially occupying an equatorial position to minimize steric interactions. The thiophene ring maintains planarity within the crystal structure, with the bromine substituent showing typical carbon-bromine bond lengths of approximately 1.86 angstroms. The methylene linker between the thiophene and piperidine nitrogen exhibits a characteristic tetrahedral geometry with carbon-carbon and carbon-nitrogen bond lengths of 1.54 and 1.47 angstroms, respectively.

Intermolecular interactions within the crystal lattice include hydrogen bonding between the hydroxyl group and neighboring molecules, contributing to crystal stability and packing efficiency. The bromothiophene moieties participate in weak halogen bonding interactions and pi-pi stacking arrangements that influence the overall crystal structure. These intermolecular forces determine the compound's melting point, solubility characteristics, and polymorphic behavior under different crystallization conditions.

Properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c12-10-5-11(15-8-10)6-13-3-1-9(7-14)2-4-13/h5,8-9,14H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYHZUDTXDBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in suzuki-miyaura cross-coupling reactions, suggesting that its targets could be related to this process.

Biochemical Pathways

The biochemical pathways affected by {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol are likely related to the Suzuki-Miyaura cross-coupling reactions. This reaction is a type of carbon-carbon bond-forming reaction, which is crucial in many biochemical processes.

Pharmacokinetics

Similar compounds have been used in pharmaceutical testing, suggesting that it may have suitable pharmacokinetic properties for such applications.

Result of Action

The molecular and cellular effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol’s action are likely related to its role in Suzuki-Miyaura cross-coupling reactions. These reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that the compound may be stable and effective under a wide range of conditions.

Biological Activity

The compound {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol, also referred to as 4-bromothiophenyl-piperidine derivative, is a significant chemical entity in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a bromothiophene substituent, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol is C11H16BrNOS, with a molecular weight of 290.22 g/mol. The structure features a piperidine ring linked to a bromothiophene moiety, which enhances its electronic properties and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing piperidine and thiophene structures exhibit notable anticancer activity. For instance, derivatives similar to {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol have been shown to inhibit key enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1). Inhibitors of mPGES-1 can reduce inflammatory processes associated with tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of mPGES-1,
Enzyme InhibitionAcetylcholinesterase (AChE) inhibition
AntibacterialModerate to strong activity against specific strains ,
Apoptosis InductionInduces cell cycle arrest in cancer cells

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Studies show that related compounds can effectively inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Antibacterial Activity

Several derivatives have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol may have therapeutic potential in treating bacterial infections .

Synthesis Methods

The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves the reaction of 4-bromothiophene with piperidine under specific conditions. Common synthetic routes include:

  • Suzuki-Miyaura Reaction : This method forms carbon-carbon bonds between aryl halides and boronic acids.
  • Refluxing in DMF or THF : The reaction is often conducted in the presence of bases like sodium hydride or potassium carbonate at elevated temperatures to enhance yield.

Table 2: Synthetic Routes

MethodDescription
Suzuki-Miyaura ReactionForms C-C bonds using aryl halides
RefluxingUses DMF/THF with bases for enhanced yield

Case Studies

Recent studies have highlighted the anticancer efficacy of similar piperidine derivatives. For example, compounds that inhibit Na+/K(+)-ATPase have shown significant growth inhibitory activity in various cancer cell lines, indicating that structural modifications can lead to enhanced biological effects .

Scientific Research Applications

Overview

The compound {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol, also referred to as 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol, is a derivative of piperidine and thiophene known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, properties, and various applications supported by data tables and case studies.

Chemistry

Building Block for Organic Synthesis
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be replaced with other groups, enabling functionalization.
Cross-CouplingUtilized in Suzuki and Heck reactions to form biaryl compounds.

Biology

Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial properties.
  • Anticancer effects.

Studies have shown that derivatives of this compound can interact with specific biological targets, modulating their activity and potentially leading to therapeutic applications.

Activity TypeTargetReference
AntimicrobialVarious bacterial strains
AnticancerCancer cell lines (e.g., HeLa cells)

Medicine

Therapeutic Potential
The compound is being explored for its potential therapeutic properties in treating various diseases. Its mechanism of action often involves interaction with neurotransmitter receptors or enzymes relevant to neurological and psychiatric disorders.

Case Study:
A study investigated the effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol on calcium channels, showing promise as a modulator for T-type calcium channels involved in pain signaling pathways .

Industrial Applications

In industry, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing agrochemicals and other fine chemicals.

Comparison with Similar Compounds

Substituted Benzyl and Heteroaromatic Analogs

Compounds with similar piperidine-methanol backbones but varying aromatic substituents are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features Reference
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol C₁₂H₁₆BrNOS 302.23 4-Bromothiophen-2-yl Bromine on thiophene ring
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol C₁₃H₁₈FNO 223.29 4-Fluorophenyl Fluorine substituent
[1-(3-Chlorobenzyl)piperidin-4-yl]methanol C₁₃H₁₈ClNO 239.74 3-Chlorophenyl Chlorine at meta position
2-{4-[1-(4-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol C₁₉H₂₇BrN₃O 411.35 4-Bromobenzyl Ethanol-piperazine hybrid

Key Observations :

  • Electron-withdrawing substituents (Br, Cl, F) modulate electronic properties and solubility. Bromine in the thiophene analog increases molecular weight and lipophilicity compared to fluorine or chlorine analogs.
  • Heteroaromatic vs.

Challenges :

  • Bulky substituents (e.g., bis-sulfonamide groups in ) reduce reaction yields compared to simpler bromothiophene or benzyl analogs .
  • Stereochemical outcomes (cis/trans isomerism) are observed in compounds like N-({4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide, requiring careful chromatographic separation .

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves a multi-step approach starting from commercially available precursors:

  • Starting Materials : 4-bromothiophene-2-carbaldehyde and piperidin-4-one or piperidin-4-ol derivatives.
  • Key Transformations : Formation of the piperidine ring substituted with the bromothiophenylmethyl group, followed by reduction or functional group modification to introduce the hydroxymethyl group at the 4-position.

This approach is supported by the synthesis of related compounds such as 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one and 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol, which serve as intermediates or analogs in the preparation of the target compound.

Specific Synthetic Methodologies

Condensation and Reduction Route
  • Step 1: Condensation Reaction

    • React 4-bromothiophene-2-carbaldehyde with piperidin-4-one or piperidin-4-ol under controlled conditions.
    • Typical solvents: polar aprotic solvents such as dichloromethane or ethanol.
    • Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation.
    • Temperature: Ambient to reflux conditions depending on solvent and catalyst.
    • Outcome: Formation of a Schiff base or direct alkylation yielding the bromothiophen-2-ylmethyl substituted piperidine derivative.
  • Step 2: Reduction

    • If starting from piperidin-4-one, selective reduction of the ketone group to the corresponding alcohol (-CH2OH) at the 4-position is required.
    • Reducing agents: Sodium borohydride (NaBH4) or catalytic hydrogenation.
    • Conditions: Mild temperature (0–25°C) to avoid side reactions.
    • Result: Conversion to {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol.

This route is analogous to the preparation of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol, which shares similar structural features and synthetic steps.

Direct Alkylation of Piperidin-4-yl Methanol
  • Step 1: Preparation of Piperidin-4-yl Methanol
    • Commercially sourced or synthesized via reduction of piperidin-4-one.
  • Step 2: Alkylation
    • The piperidin-4-yl methanol is alkylated at the nitrogen (1-position) with 4-bromothiophen-2-ylmethyl halide (e.g., bromide or chloride).
    • Conditions:
      • Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.
      • Solvent: DMF or acetonitrile.
      • Temperature: 50–80°C.
    • Outcome: Formation of the target compound by nucleophilic substitution.

This method allows for precise control of substitution and avoids over-alkylation or side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Condensation 4-bromothiophene-2-carbaldehyde + piperidin-4-one 25–80°C Ethanol, DCM 70–85 Acid/base catalyst improves yield
Reduction NaBH4 or catalytic hydrogenation 0–25°C Methanol, ethanol 80–90 Selective reduction of ketone to alcohol
Alkylation (alternative) Piperidin-4-yl methanol + 4-bromothiophen-2-ylmethyl halide + base 50–80°C DMF, acetonitrile 65–80 Base choice critical for selectivity

Analytical and Structural Confirmation

These analytical methods ensure the structural integrity and purity of the synthesized compound.

Research Findings and Notes on Preparation

  • The presence of the bromothiophene moiety requires careful control of reaction conditions to avoid debromination or side reactions.
  • The piperidine ring typically adopts a chair conformation, influencing reactivity during substitution and reduction steps.
  • Optimization of solvent and temperature is crucial for maximizing yields and minimizing by-products.
  • The compound’s preparation is often linked to its biological evaluation, necessitating high purity and reproducibility in synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation + Reduction 4-bromothiophene-2-carbaldehyde + piperidin-4-one Condensation → Reduction High yield, straightforward Requires careful reduction control
Direct Alkylation Piperidin-4-yl methanol + bromothiophen-2-ylmethyl halide Alkylation Selective N-alkylation Requires preparation of alkyl halide
Schiff Base Formation (Related) 2-(piperidin-4-yl)ethanamine + aldehydes (similar) Condensation High yields, easy purification May require further reduction

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, the ketone intermediate (1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one) can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or THF under inert conditions . Alternatively, coupling 4-bromothiophene derivatives with piperidin-4-ylmethanol precursors via Buchwald-Hartwig amination may be feasible, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in toluene at 80–100°C .

Q. How can structural integrity be confirmed after synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy . For NMR, the bromothiophene proton signals typically appear as doublets in the aromatic region (δ 6.5–7.5 ppm), while the piperidine-methanol group shows characteristic shifts: the hydroxyl proton at δ 1.5–2.5 ppm (broad) and piperidine methylene protons as multiplet peaks (δ 2.5–3.5 ppm) . IR should confirm the O-H stretch (~3200–3500 cm⁻¹) and C-Br vibration (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]⁺) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria and fungi). Piperidine derivatives often interact with central nervous system targets or microbial enzymes due to their structural mimicry of natural substrates . Use standardized protocols like broth microdilution (CLSI guidelines) for MIC assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters. Key variables include:

  • Catalyst loading : Test Pd(OAc)₂ concentrations (1–5 mol%) with XPhos ligand .
  • Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) for coupling efficiency .
  • Temperature gradient : Perform reactions at 60°C, 80°C, and 100°C to identify kinetic vs. thermodynamic control .
  • Workup procedures : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for purity >95% .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. For example, halogen substitution (Br vs. Cl/F) significantly alters bioactivity . To address this:

  • Standardize assays : Re-test the compound alongside analogs (e.g., 4-chlorothiophene derivatives) under identical conditions .
  • Structural analysis : Perform molecular docking to compare binding affinities with target proteins (e.g., SARS-CoV-2 Mpro or bacterial efflux pumps) .
  • Solubility adjustments : Use co-solvents (DMSO ≤1%) or liposomal formulations to improve bioavailability in cell-based assays .

Q. What strategies enhance the compound’s metabolic stability?

  • Methodological Answer : Piperidine-methanol derivatives often undergo rapid hepatic oxidation. To improve stability:

  • Prodrug design : Esterify the hydroxyl group (e.g., acetyl or pivaloyl esters) to delay metabolism .
  • Isotopic labeling : Replace hydrogen with deuterium at vulnerable positions (e.g., C-4 of piperidine) to slow CYP450-mediated degradation .
  • In vitro ADME profiling : Use liver microsomes (human/rat) to identify major metabolites and refine the structure .

Q. How to investigate the compound’s mechanism of action in neurological targets?

  • Methodological Answer : Focus on receptor binding assays (e.g., σ-1 or NMDA receptors) and calcium imaging in neuronal cell lines:

  • Radioligand displacement : Use [³H]-DTG for σ-1 receptor affinity screening (IC₅₀ determination) .
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., Kv7.2) in transfected HEK293 cells .
  • Gene knockout models : CRISPR-Cas9-edited neurons can validate target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol
Reactant of Route 2
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{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol

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